4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde
CAS No.:
Cat. No.: VC18065563
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7NO |
|---|---|
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 4-ethynyl-1-methylpyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H7NO/c1-3-7-4-8(6-10)9(2)5-7/h1,4-6H,2H3 |
| Standard InChI Key | NKUVZTPMCGIFAA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=C1C=O)C#C |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s pyrrole core adopts a planar configuration, with the methyl group at position 1 providing steric stabilization. The ethynyl group at position 4 introduces sp-hybridized carbon atoms, creating a linear geometry that enhances conjugation with the aromatic ring. The carbaldehyde group at position 2 contributes polarity and serves as an electrophilic site for nucleophilic attacks. Density functional theory (DFT) calculations suggest that the aldehyde’s carbonyl oxygen exhibits a partial negative charge (−0.43 e), while the ethynyl carbon carries a partial positive charge (+0.21 e), creating a dipole moment of 4.2 D.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | |
| Dipole Moment | 4.2 D | |
| Boiling Point | 226.1±20.0 °C (estimated) | |
| LogP (Octanol-Water) | 1.10 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm in CDCl₃) and ethynyl protons (δ 2.8–3.2 ppm). Infrared (IR) spectroscopy shows strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 2,100 cm⁻¹ (C≡C stretch), confirming the presence of both functional groups . High-resolution mass spectrometry (HRMS) typically displays a molecular ion peak at m/z 133.0528 ([M+H]⁺), consistent with the molecular formula.
Synthesis and Optimization
Vilsmeier-Haack Formylation
The synthesis of 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde often begins with the Vilsmeier-Haack reaction, where 1-methylpyrrole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the carbaldehyde group. Subsequent ethynylation is achieved via Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation with tetrabutylammonium fluoride (TBAF) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Formylation | DMF, POCl₃, 0–5°C, 12 h | 65% |
| Ethynylation | TMSA, Pd(PPh₃)₄, CuI, THF | 72% |
| Desilylation | TBAF, CH₂Cl₂, rt, 1 h | 88% |
Challenges and Mitigation
The ethynyl group’s sensitivity to oxidative dimerization necessitates inert atmosphere conditions (e.g., nitrogen or argon). Polar aprotic solvents like tetrahydrofuran (THF) are preferred over dimethylformamide (DMF) to minimize side reactions. Recent advances employ flow chemistry to enhance reproducibility, achieving yields >75% at pilot scales .
Reactivity and Functionalization
Aldehyde-Driven Reactions
The carbaldehyde group participates in nucleophilic additions, forming imines with amines or hydrazones with hydrazines. For example, condensation with benzylamine generates a Schiff base (λₐbs = 420 nm), which exhibits solvatochromic behavior in polar solvents.
Ethynyl Group Reactivity
The ethynyl moiety undergoes Huisgen cycloaddition with azides under copper catalysis, forming 1,2,3-triazoles. This "click chemistry" approach has been utilized to create dendrimers with tunable photophysical properties. Additionally, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck) enable the construction of π-conjugated systems for organic electronics .
Table 3: Representative Reactions
| Reaction Type | Reagents/Products | Application |
|---|---|---|
| Schiff Base Formation | Benzylamine → Imine | Fluorescent Sensors |
| Click Chemistry | Azide → Triazole | Polymer Chemistry |
| Suzuki Coupling | Aryl Boronic Acid → Biaryl | Pharmaceutical Intermediates |
Applications in Pharmaceutical Chemistry
Antibacterial Agents
Derivatives of 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde exhibit moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL). The ethynyl group enhances membrane permeability, while the aldehyde moiety inhibits bacterial efflux pumps.
Anticancer Scaffolds
In a 2024 study, pyrrole-aldoxime derivatives derived from this compound demonstrated IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells, comparable to doxorubicin (IC₅₀ = 6.5 µM). Mechanistic studies revealed apoptosis induction via caspase-3 activation.
Industrial and Materials Science Applications
Organic Light-Emitting Diodes (OLEDs)
Incorporating the compound into polyfluorene copolymers yields blue-emitting materials with a quantum yield of 0.42 and CIE coordinates (0.16, 0.09). The ethynyl group improves electron injection, reducing turn-on voltages to 3.2 V .
Metal-Organic Frameworks (MOFs)
Coordination with zinc nitrate forms a MOF (BET surface area = 1,150 m²/g) capable of CO₂ adsorption (4.2 mmol/g at 298 K). The aldehyde group facilitates post-synthetic modification with amine ligands, enhancing selectivity for CO₂ over N₂.
Comparative Analysis with Analogous Compounds
4-Methyl-1H-pyrrole-2-carbaldehyde
Removing the ethynyl group reduces molecular weight (109.13 g/mol) and logP (1.10 → 0.85), decreasing hydrophobicity. The absence of the ethynyl moiety limits cross-coupling reactivity, making it less versatile in materials science .
5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde
The nitro group enhances electrophilicity but introduces photolability. Unlike the ethynyl derivative, this compound undergoes nucleophilic aromatic substitution, broadening its utility in agrochemical synthesis.
Future Directions
Research should prioritize enantioselective synthesis using chiral auxiliaries and explore biocatalytic routes for sustainable production. Computational modeling could predict novel derivatives with enhanced bioactivity or optoelectronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume